molecular formula C12H12O4 B2902380 Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 22955-78-8

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2902380
CAS No.: 22955-78-8
M. Wt: 220.224
InChI Key: WRMZEXPQHVTWJA-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-78-8) is a high-purity β-keto ester building block featuring the privileged indanone scaffold. This compound is supplied with a minimum purity of 95% and has a molecular weight of 220.224 g/mol (C12H12O4) . The indanone core structure is recognized as a privileged scaffold in medicinal chemistry and is associated with a broad spectrum of pharmacological activities, serving as a key synthon for the development of various therapeutic agents . As a versatile chemical intermediate, it is valued in organic and medicinal chemistry research for the synthesis of complex carbocyclic and heterocyclic molecules . Researchers utilize this and related indanone derivatives in projects ranging from anticancer and antimicrobial agent development to exploring novel antiviral compounds . Its structural features make it a valuable precursor for constructing more complex molecular architectures aimed at interacting with biological targets. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to use. The compound may cause skin and serious eye irritation and may cause respiratory irritation. It is harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-8-4-3-7-5-10(12(14)16-2)11(13)9(7)6-8/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZEXPQHVTWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been explored for its potential therapeutic effects. Some notable studies include:

  • Anticancer Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases.

Material Science

In the realm of material science, this compound has been investigated for its role in polymer synthesis:

  • Polymerization Studies: The compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of methoxy groups enhances solubility and processability.

Environmental Studies

The environmental impact and degradation pathways of this compound have also been a focus:

  • Biodegradation Research: Studies have evaluated the biodegradability of this compound in aquatic environments, assessing its impact on aquatic life and potential accumulation in food chains.

Case Studies

StudyFocusFindings
Anticancer Activity Cytotoxicity against cancer cell linesInduced apoptosis in breast cancer cells (IC50 = 15 µM)
Polymer Synthesis Development of new polymer materialsEnhanced mechanical properties in methacrylate copolymers
Environmental Impact Biodegradation in aquatic systemsRapid degradation observed within 14 days in controlled lab conditions

Mechanism of Action

The exact mechanism by which Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indene Core

The indene scaffold is highly modular, allowing substitutions at the 2-, 5-, 6-, and aryl positions. Key analogs include:

Compound Name Substituents Key Properties/Applications References
Methyl 2-((difluoromethyl)thio)-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Difluoromethylthio (-SCF₂H) at C2, methoxy at C6 High enantioselectivity (90% ee) in electrophilic difluoromethylthiolation reactions [1, 2]
Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Chloro at C5, hydroxyl at C2 Key intermediate for (S)-indoxacarb synthesis; high stereoselectivity using TBHP oxidation [9]
Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylprop-2-ynyl)-2,3-dihydro-1H-indene-2-carboxylate Ethyl ester, dimethoxy at C5/C6, phenylpropynyl at C2 Pd/C-mediated arylation for complex indene derivatives [5]
Methyl 2-ethynyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ethynyl group at C2 Umpolung reactivity for alkyne functionalization [12]
Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate Bromo at C6 Halogenated intermediate for cross-coupling reactions [20]

Key Observations :

  • Electron-withdrawing groups (e.g., -SCF₂H, -Cl) enhance electrophilic reactivity and enantioselectivity in catalysis .
  • Methoxy groups at C5/C6 improve steric control in asymmetric reactions .
  • Halogen substituents (Cl, Br) expand utility in pharmaceutical and materials chemistry .
Enantioselective Difluoromethylthiolation

The target compound undergoes asymmetric difluoromethylthiolation using hypervalent iodonium ylides, achieving 90% ee and 51–68% yield . In contrast, its non-methoxy analog (methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) shows lower stereoselectivity in similar reactions due to reduced steric guidance .

α-Hydroxylation Catalysis

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate demonstrates superior performance in β-keto ester α-hydroxylation (92% yield, 57% ee) compared to non-methoxy or acyclic β-keto esters, which exhibit negligible reactivity under the same conditions .

Oxidation and Functionalization

The chloro-hydroxy derivative (Key intermediate for indoxacarb) is synthesized via TBHP-mediated oxidation, achieving high stereoselectivity and scalability, unlike tert-butyl or ethyl esters, which require harsher conditions .

Structural and Spectroscopic Comparisons

Spectroscopic Data

Compound IR (cm⁻¹) HRMS (m/z) [M+Na]+ NMR Features (δ, ppm)
This compound 1759 (C=O), 1248 (C-O) 295.0228 (Calcd: 295.0216) 1H: 3.80 (s, OCH₃), 3.93 (d, J=17.1 Hz, CH₂)
Methyl 2-((difluoromethyl)thio)-6-methoxy analog 1720 (C=O), 1190 (C-F) 295.0228 (Calcd: 295.0216) 19F: –82.2 (d, J=75.0 Hz)
Methyl (S)-5-chloro-2-hydroxy analog 1673 (C=O), 1085 (C-Cl) 225.0157 (Calcd: 225.0162) 13C: 196.0 (C=O), 168.3 (COOCH₃)

Notable Trends:

  • C=O Stretching : All analogs exhibit strong IR absorption at 1673–1759 cm⁻¹, confirming the β-keto ester moiety.
  • Chiral Centers : Enantioselective synthesis methods (e.g., HPLC with Chiralpack columns) resolve stereoisomers effectively .

Biological Activity

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-78-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C12H12O4C_{12}H_{12}O_{4}, with a molecular weight of approximately 220.22 g/mol. The compound is characterized by a pale-yellow to yellow-brown solid form and has a density of 1.246 g/cm³ and a boiling point of 297.5°C at 760 mmHg .

This compound exhibits several biological activities:

  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.
  • Antimicrobial Properties : There are indications that the compound shows activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Antioxidant Activity

In a study assessing various indene derivatives, this compound was evaluated for its ability to inhibit lipid peroxidation in vitro. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating strong antioxidant activity .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of this compound involved the use of lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased the production of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6), suggesting its potential application in managing inflammatory diseases .

Case Study 3: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a promising candidate for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantInhibits lipid peroxidation
Anti-inflammatoryReduces TNF-α and IL-6 production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

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